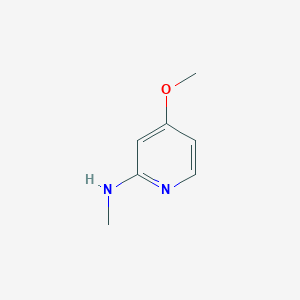

4-methoxy-N-methylpyridin-2-amine

CAS No.: 1104455-24-4

Cat. No.: VC2842379

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1104455-24-4 |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 4-methoxy-N-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C7H10N2O/c1-8-7-5-6(10-2)3-4-9-7/h3-5H,1-2H3,(H,8,9) |

| Standard InChI Key | SMTQFLZEYWPDEZ-UHFFFAOYSA-N |

| SMILES | CNC1=NC=CC(=C1)OC |

| Canonical SMILES | CNC1=NC=CC(=C1)OC |

Introduction

Chemical Structure and Properties

4-methoxy-N-methylpyridin-2-amine consists of a pyridine core with specific substitutions: a methoxy group at the 4-position and a methylated amino group at the 2-position. This arrangement creates a molecule with both polar and non-polar characteristics, contributing to its potential utility in drug development.

The compound features a pyridine-2-amine core structure substituted with a methoxy group at the 4-position and a methyl group on the nitrogen atom of the amine functionality . This specific arrangement of functional groups provides the compound with unique chemical properties that make it valuable in various research applications, particularly in medicinal chemistry.

Physical and Chemical Properties

The following table provides a comprehensive overview of the key physical and chemical properties of 4-methoxy-N-methylpyridin-2-amine:

Structural Features

The structural arrangement of 4-methoxy-N-methylpyridin-2-amine contributes to several important chemical characteristics:

-

The pyridine ring provides an aromatic, electron-deficient heterocyclic core with a nitrogen atom that can participate in hydrogen bonding and coordination interactions.

-

The secondary amine (N-methylamine) at the 2-position can function as both a hydrogen bond donor and acceptor, enhancing the compound's interactions with potential biological targets.

-

The methoxy group at the 4-position contributes to the electronic distribution within the molecule and can serve as a hydrogen bond acceptor, further influencing its interaction potential with biological systems.

-

The presence of both polar functional groups (methoxy and methylamine) and an aromatic ring system creates a molecule with mixed hydrophilic and hydrophobic properties, which can be advantageous for membrane permeability in drug design.

Research Applications

The unique arrangement of atoms in 4-methoxy-N-methylpyridin-2-amine provides significant opportunities for chemical modifications, enabling researchers to create diverse molecules with potential applications in various research fields .

Medicinal Chemistry Applications

In medicinal chemistry, 4-methoxy-N-methylpyridin-2-amine serves as a valuable heterocyclic building block for several reasons:

-

The compound can function as a scaffold for structure-activity relationship (SAR) studies, where modifications of its functional groups may lead to compounds with enhanced biological activities.

-

Its nitrogen-containing heterocyclic structure makes it relevant for the development of compounds that can interact with various biological targets, including enzymes and receptors.

-

The presence of multiple functional groups (methoxy, N-methyl, pyridine nitrogen) provides multiple points for potential derivatization, enabling the creation of diverse chemical libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume